2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl-
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Overview
Description
2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- is an organic compound with the molecular formula C7H12N2O. It is a derivative of pyrrolidine, featuring a nitrile group and a hydroxyl group attached to a dimethyl-substituted pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- typically involves the reaction of 2-pyrrolidinecarbonitrile with appropriate reagents to introduce the hydroxyl and dimethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The exact methods can vary based on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are adjusted to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Similar in structure but lacks the hydroxyl and dimethyl groups.
2-Cyanopyrrolidine: Similar nitrile group but different substitution pattern on the pyrrolidine ring.
Uniqueness
2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
61856-86-8 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-hydroxy-5,5-dimethylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(2)4-3-6(5-8)9(7)10/h6,10H,3-4H2,1-2H3 |
InChI Key |
MNGKMMSRFMNEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1O)C#N)C |
Origin of Product |
United States |
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